molecular formula C15H16O B3054614 1,3,5-Trimethyl-2-phenoxy-benzene CAS No. 61343-87-1

1,3,5-Trimethyl-2-phenoxy-benzene

Cat. No.: B3054614
CAS No.: 61343-87-1
M. Wt: 212.29 g/mol
InChI Key: GGEGJDHYFUQUBW-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-2-phenoxy-benzene is a chemical compound with the molecular formula C15H16O and a molecular weight of 212.29 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with three methyl groups and one phenoxy group attached . The exact structure can be represented by the SMILES notation: Cc1cc(cc(c1)C)OC2=CC=CC=C2 .

Scientific Research Applications

Catalytic Oxidation and Synthesis

Research indicates that benzene derivatives, including those similar to 1,3,5-Trimethyl-2-phenoxy-benzene, play a role in catalytic processes. For instance, benzene and mesitylene (a trimethylbenzene isomer) have been oxidized to their corresponding phenol and aldehyde derivatives using vanadium catalysts, highlighting the potential of these compounds in catalytic oxidation processes (Reis et al., 2004).

Supramolecular Chemistry and Material Science

Compounds structurally related to this compound have been utilized in the creation of supramolecular structures and materials. A notable example is the top-down preparation of supramolecular polymeric membranes using a photocyclic aromatization process that yields a 1,3,5-trisubstituted benzene derivative, demonstrating the role of such compounds in developing new materials with potential applications in filtration, separation, and sensor technologies (Liu et al., 2013).

Electrochemical Applications

The synthesis and investigation of novel 1,3,5-tris(oligothienyl)benzenes, related to the compound of interest, have shown their utility in electrochemistry. These compounds have been used to develop two- or three-dimensional conducting polymers, suggesting potential applications in electronic devices, energy storage, and conversion systems (Chérioux & Guyard, 2001).

Advanced Oxidation Processes

In the context of environmental science, research on the catalytic oxidation of benzene derivatives, including 1,3,5-trimethylbenzene, to phenol using iron ZSM-5 catalysts and nitrous oxide as the oxidant has been reported. These studies contribute to understanding advanced oxidation processes for the conversion of aromatic compounds to more valuable or less harmful products, with implications for pollution control and chemical synthesis (Ribera et al., 2000).

Mechanism of Action

The mechanism of action for 1,3,5-Trimethyl-2-phenoxy-benzene is not specified in the search results. As it is used for research and development purposes , its mechanism of action would likely depend on the specific context of its use.

Safety and Hazards

Safety data for 1,3,5-Trimethyl-2-phenoxy-benzene indicates that it should be handled with care to avoid contact with skin and eyes, and to prevent inhalation or ingestion . In case of exposure, appropriate first aid measures should be taken, including moving the victim to fresh air, washing off the chemical with soap and water, and seeking immediate medical attention .

Future Directions

The future directions for 1,3,5-Trimethyl-2-phenoxy-benzene are not specified in the search results. Given its use for research and development , it is likely that future directions would involve further exploration of its properties and potential applications in various fields.

Properties

IUPAC Name

1,3,5-trimethyl-2-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-11-9-12(2)15(13(3)10-11)16-14-7-5-4-6-8-14/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEGJDHYFUQUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467720
Record name 1,3,5-trimethyl-2-phenoxy-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61343-87-1
Record name 1,3,5-trimethyl-2-phenoxy-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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